![molecular formula C12H22O10 B12318736 2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)
2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(4,5,6-Trihydroxy-2-(hydroxyméthyl)oxan-3-yl)oxyoxane-3,4,5-triol, 2-méthyl- est un composé organique complexe connu pour ses propriétés structurales uniques. Ce composé est classé comme un glycoside, qui est une molécule dans laquelle un sucre est lié à un autre groupe fonctionnel par une liaison glycosidique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(4,5,6-Trihydroxy-2-(hydroxyméthyl)oxan-3-yl)oxyoxane-3,4,5-triol, 2-méthyl- implique généralement l'utilisation d'intermédiaires protégés pour assurer la formation sélective de la liaison glycosidique désirée. Une méthode courante implique l'utilisation d'un galactopyranoside protégé comme élément constitutif . Les conditions de réaction incluent souvent l'utilisation de groupes protecteurs spécifiques pour prévenir les réactions secondaires indésirables et pour assurer la stéréochimie correcte du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l'utilisation d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(4,5,6-Trihydroxy-2-(hydroxyméthyl)oxan-3-yl)oxyoxane-3,4,5-triol, 2-méthyl- subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Agents substituants : Nucléophiles comme les ions hydroxyde, électrophiles comme les halogénures d'alkyle
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des aldéhydes ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 6-(4,5,6-Trihydroxy-2-(hydroxyméthyl)oxan-3-yl)oxyoxane-3,4,5-triol, 2-méthyl- a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans divers processus et voies biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du 6-(4,5,6-Trihydroxy-2-(hydroxyméthyl)oxan-3-yl)oxyoxane-3,4,5-triol, 2-méthyl- implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que glycoside, il peut interagir avec les enzymes et les récepteurs impliqués dans le métabolisme des glucides et les voies de signalisation . Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte et de l'application spécifiques.
Applications De Recherche Scientifique
2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. As a glycoside, it may interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways . The exact molecular targets and pathways can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres glycosides tels que :
- Acide 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxybenzoïque
- (2S,3R,4S,5S,6R)-2-éthoxy-6-hydroxyméthyl-tétrahydropyran-3,4,5-triol
Unicité
Ce qui distingue le 6-(4,5,6-Trihydroxy-2-(hydroxyméthyl)oxan-3-yl)oxyoxane-3,4,5-triol, 2-méthyl- des composés similaires est sa configuration structurale spécifique et la présence de plusieurs groupes hydroxyle, qui confèrent des propriétés chimiques et biologiques uniques. Cela le rend particulièrement précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C12H22O10 |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
2-methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3 |
Clé InChI |
LTHOGZQBHZQCGR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



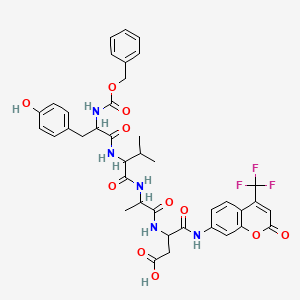
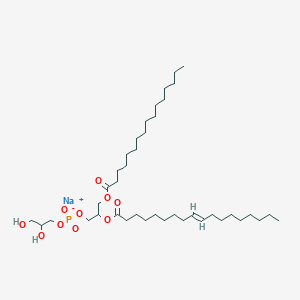
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)
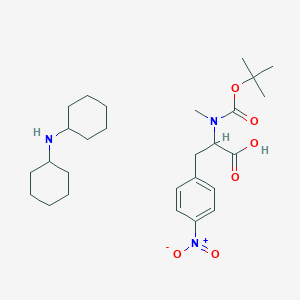
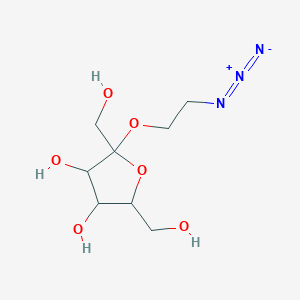

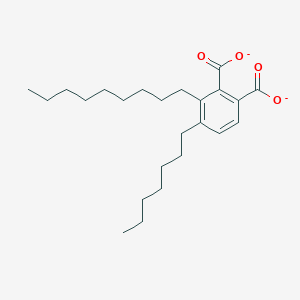
![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

